Germacrene D
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Overview
Description
Germacrene D is a germacrene.
Scientific Research Applications
1. Precursor in Sesquiterpene Biosynthesis
Germacrene D is considered a precursor for many sesquiterpene hydrocarbons. Research has explored the acid-catalyzed, photochemically, and thermally induced rearrangements of this compound. These studies have led to the identification of enantiomeric mixtures of sesquiterpenes in various groups, enhancing understanding of plant constituents and their mechanisms (Bülow & Konig, 2000).
2. Chemoenzymatic Synthesis
This compound has been a focus in chemoenzymatic approaches. This has led to the generation of novel germacrenes, providing valuable volatiles for biological studies. This synthesis combines plant enzymes germacrene A synthase and D synthase with modified substrates (Cascón et al., 2012).
3. Biosynthesis Studies
Labeling studies have been conducted to understand the biogenetic origins of this compound in plants like Solidago canadensis. These experiments utilized various labeled compounds to trace the biosynthesis pathways, revealing predominance of the methylerythritol phosphate pathway in the formation of this compound’s skeleton (Steliopoulos et al., 2002).
4. Olfactory Ligands and Insect Repellents
This compound has been studied as an olfactory ligand and insect repellent. Synthetic biology methods have been used to create analogues of this compound, providing insights into the interactions between plants and insects (Touchet et al., 2015).
5. Enantiomeric Variants in Pest Control
The study of enantiospecific this compound synthases from plants like goldenrod has implications in plant-insect interactions and pest control. The discovery of separate enzymes producing different enantiomers of this compound opens new avenues in biotechnological approaches (Prosser et al., 2004).
6. Plant-Fungi Interactions
This compound plays a role in plant-fungi interactions. Its detection in mycorrhizal synthesis systems suggests its involvement in the formation of symbiotic structures like ectomycorrhiza, indicating its importance in plant secondary metabolites and their ecological roles (Gioacchini et al., 2002).
7. Insect Attraction and Oviposition
Research on (-)-germacrene D has shown it increases attraction and oviposition by certain moths, indicating its significance in the study of insect behavior and possibly in the development of natural pest control strategies (Mozūraitis et al., 2002).
8. Evolutionary Insights from Synthase Reconstruction
Reconstructing α-humulene synthases from this compound synthase has provided evolutionary insights into sesquiterpene synthases. Such studies highlight the evolutionary processes and molecular adaptations in sesquiterpene biosynthesis (Gonzalez et al., 2014).
9. Electrophysiological Studies in Moths
Electrophysiological studies have demonstrated the specificity of receptor neurons in moths to this compound enantiomers. This research contributes to our understanding of insect olfactory systems and their evolutionary adaptations (Stranden et al., 2002).
Properties
Molecular Formula |
C15H24 |
---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1E,6E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8+,14-7+ |
InChI Key |
GAIBLDCXCZKKJE-YZJXYJLZSA-N |
Isomeric SMILES |
C/C/1=C\CCC(=C)/C=C/C(CC1)C(C)C |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Canonical SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Synonyms |
germacrene D germacrene D, (S-(E,E))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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